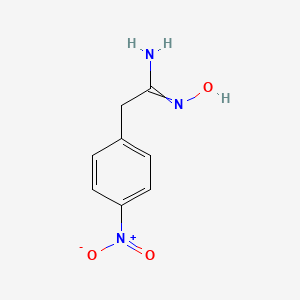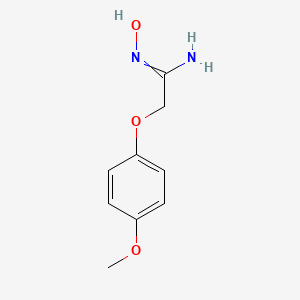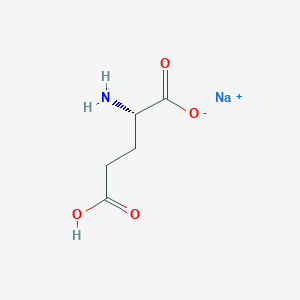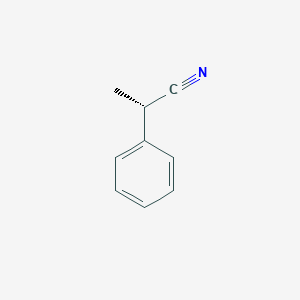
7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one
概要
説明
7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method includes the condensation of phenols with β-keto esters in the presence of acid catalysts. For instance, the condensation of 4-methyl-7-hydroxycoumarin with propyl bromide in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is becoming more common to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 6 and 8 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of 7-hydroxy-4-methyl-3-propyl-2H-chromen-2,3-dione.
Reduction: Formation of 7-hydroxy-4-methyl-3-propyl-2H-chroman-2-one.
Substitution: Formation of various substituted coumarins depending on the substituents used.
科学的研究の応用
7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the development of dyes, optical brighteners, and as a precursor for various pharmaceuticals.
作用機序
The mechanism of action of 7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes such as DNA gyrase and topoisomerase, inhibiting their activity and thus exerting antimicrobial and anticancer effects.
Pathways Involved: The compound can modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage to cells.
類似化合物との比較
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its choleretic properties and used in the treatment of bile duct disorders.
4-Methyl-7-oxy-glucoside coumarin: Exhibits anticancer activity, particularly against breast cancer cells.
7-Hydroxymethyl carbamate: Studied for its antibacterial and antioxidant properties.
Uniqueness
7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one stands out due to its unique propyl substitution at the 3-position, which can enhance its biological activity and specificity compared to other coumarin derivatives. This structural modification can lead to improved pharmacokinetic properties and targeted therapeutic effects .
特性
IUPAC Name |
7-hydroxy-4-methyl-3-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-4-11-8(2)10-6-5-9(14)7-12(10)16-13(11)15/h5-7,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJUWQFMRNKNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)O)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418752 | |
| Record name | 7-hydroxy-4-methyl-3-propylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19491-93-1 | |
| Record name | 7-hydroxy-4-methyl-3-propylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[(E)-N'-[N'-(2-methoxyphenyl)carbamimidoyl]carbamimidoyl]azanium;4-methylbenzenesulfonate](/img/structure/B7771570.png)

